2-Chloro-5-methylpyridine

描述

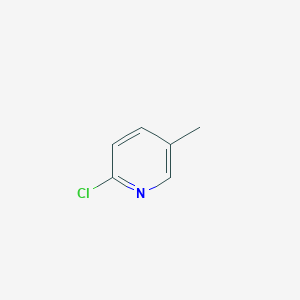

2-Chloro-5-methylpyridine (CAS: 18368-64-4; molecular formula: C₆H₆ClN) is a halogenated pyridine derivative with a chlorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring. It is a clear light yellow to straw-yellow liquid with a boiling point of 97°C at 30 mmHg . This compound is a critical intermediate in agrochemical and pharmaceutical synthesis, particularly for neonicotinoid insecticides such as imidacloprid and acetamiprid . Its commercial synthesis often involves chlorination of 3-methylpyridine-N-oxide or condensation of propionaldehyde and acrylic esters, followed by amination and halogenation steps . Recent advancements, such as the use of solid phosgene (BTC) as a chlorinating agent, have improved yields (84.8%) and purity (98.1%) while reducing environmental risks .

科学研究应用

Pharmaceutical Applications

2-Chloro-5-methylpyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its role is particularly notable in the development of anti-inflammatory and anti-cancer agents.

Case Study: Synthesis of Anti-Cancer Agents

- Compound : this compound is used to synthesize specific pyridine derivatives that demonstrate anti-cancer activity.

- Process : The compound undergoes further transformations to create complex molecules that inhibit tumor growth, showcasing its importance in medicinal chemistry.

Data Table: Pharmaceutical Compounds Derived from this compound

| Compound Name | Therapeutic Use | Synthesis Method |

|---|---|---|

| Amlexanox | Ulcer treatment | Derived from this compound |

| Various Anti-Inflammatory Agents | Inflammation reduction | Multi-step synthesis involving intermediates |

Agricultural Chemicals

The compound is extensively used in formulating agrochemicals, particularly herbicides and fungicides. Its ability to enhance crop yield and protect against pests makes it a valuable asset in agricultural chemistry.

Case Study: Development of Herbicides

- Compound : 2-Chloro-5-trichloromethylpyridine, derived from chlorination of this compound.

- Application : This derivative is incorporated into herbicides such as fluazifopbutyl, which effectively targets grass species while being safe for broad-leaved crops like cotton and soybeans.

Data Table: Agricultural Products Utilizing this compound

| Product Name | Type | Target Pests |

|---|---|---|

| Fluazifopbutyl | Herbicide | Grasses |

| Various Fungicides | Fungicide | Fungal pathogens |

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is employed to create specific flavoring agents and fragrances. Its unique chemical properties contribute to enhancing the sensory profiles of food products and perfumes.

Case Study: Flavoring Agents

- Application : Used as a building block for synthesizing complex flavor compounds that mimic natural flavors.

Research and Development

The compound serves as a crucial building block in organic synthesis for developing new materials and chemical compounds. Its utility in academic and industrial research highlights its significance in advancing chemical sciences.

Data Table: Research Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to create novel chemical entities |

| Material Science | Development of new polymers and materials |

Analytical Chemistry

In analytical chemistry, this compound acts as a standard for quantifying and identifying other compounds. Its role ensures accuracy in chemical analyses across various applications.

Case Study: Standardization in Chemical Analysis

- Application : Utilized as a calibration standard in chromatographic methods to ensure the reliability of results.

作用机制

The mechanism of action of 2-Chloro-5-methylpyridine involves its ability to undergo nucleophilic substitution reactions, which allows it to form various bioactive compounds. These compounds can interact with specific molecular targets, such as enzymes and receptors, thereby exerting their biological effects .

相似化合物的比较

2-Chloro-5-methylpyridine is structurally and functionally distinct from related pyridine derivatives. Below is a detailed comparison:

Structural Isomers

Key Findings :

- Reactivity : this compound exhibits higher reactivity in phosphinylation reactions (79% yield) compared to 2-chloro-3-methylpyridine (32% yield), due to reduced steric hindrance at the 5-position .

- Separation : Copper(II) chloride complexes selectively crystallize this compound, enabling purification to >99% purity from isomer mixtures .

Halogen-Substituted Derivatives

Key Findings :

- Electronic Effects : Fluorine and trifluoromethyl groups increase electron-withdrawing effects, altering reaction pathways. For example, trifluoromethyl groups enhance insecticidal activity by improving membrane permeability .

- Functional Groups: Amino-substituted derivatives (e.g., 2-amino-5-chloropyridine) enable nucleophilic substitutions, expanding utility in medicinal chemistry .

Key Findings :

- Efficiency : Microchannel reactors improve this compound synthesis, achieving 93% yield with minimal waste .

- Sustainability : Traditional methods using POCl₃ or phosgene face criticism for toxic by-products, whereas solid phosgene (BTC) offers safer alternatives .

Degradation and Stability

Key Findings :

- Persistence : The methyl group in this compound stabilizes the molecule, whereas nitro groups in analogs like paichongdin lead to rapid denitration in soil .

生物活性

2-Chloro-5-methylpyridine (CAS No. 18368-64-4) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C6H6ClN

- Molecular Weight : 143.57 g/mol

- Log P (octanol-water partition coefficient) : Ranges from 1.41 to 2.5, indicating moderate hydrophobicity, which influences its bioavailability and permeability across biological membranes .

Pharmacological Properties

- CYP Enzyme Inhibition :

- Blood-Brain Barrier Penetration :

- Potential Neuroactivity :

Herbicidal Activity

This compound serves as an intermediate in the synthesis of various herbicides. Its derivatives are utilized in agricultural chemistry for their effectiveness against specific weed species:

- Synthesis of Herbicides : It is a precursor in the production of compounds like fluazifop-butyl, which is effective against grass weeds in broad-leaved crops such as cotton and soybeans .

Case Study: Inhibition of CYP1A2

A study investigating the inhibitory effects of various compounds on CYP1A2 revealed that this compound significantly reduced enzyme activity, suggesting potential implications for drug-drug interactions in therapies involving CYP1A2 substrates. This finding emphasizes the need for careful consideration when co-administering medications that undergo metabolism via this pathway.

Research on Neuroactivity

In a comparative analysis of pyridine derivatives, this compound exhibited competitive binding at nAChRs similar to nicotine, with IC50 values indicating moderate potency . This research highlights its potential utility in developing treatments for neurological disorders where cholinergic signaling is disrupted.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| CYP Enzyme Inhibition | Inhibits CYP1A2; potential drug interaction implications |

| Blood-Brain Barrier Penetration | Capable of crossing BBB; relevant for CNS drug development |

| Neuroactive Potential | Exhibits activity at nicotinic acetylcholine receptors |

| Herbicidal Activity | Intermediate in synthesis of effective herbicides like fluazifop-butyl |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-5-methylpyridine, and how do their yields and by-products compare?

The primary synthesis methods include:

- Phthalyl chloride route : Reacting 3-methylpyridine-N-oxide with phthalyl chloride and triethylamine in dichloromethane yields 84% this compound and 16% 2-chloro-3-methylpyridine isomer .

- Electrochemical hydrodechlorination : Using weak acidic solvents (e.g., HCOOH/CH₃COOH) and lead or copper cathodes, 2-chloro-5-trichloromethylpyridine is reduced to the target compound. Optimization of current density and temperature improves selectivity .

- Organic salt intermediates : Methods involving n-propionaldehyde, methyl acrylate, and morpholine are industrially viable but require rigorous purification .

Methodological tip : Use GC or HPLC to quantify isomers and optimize reaction conditions to suppress by-products.

Q. How can researchers safely handle this compound in laboratory settings?

The compound is classified as:

- Acute toxicity (Oral/Dermal Category 4)

- Skin irritant (Category 2)

- Hazardous to aquatic environments (Chronic Category 3) .

Safety protocols :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Store separately from oxidizing agents and dispose of waste via certified chemical disposal services .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.3 ppm for pyridine protons).

- GC-MS : To identify purity and trace isomers (e.g., distinguishing 2-chloro-5-methyl from 2-chloro-3-methyl isomers) .

- Elemental analysis : Validate molecular composition (C₆H₆ClN; MW 127.57) .

Advanced Research Questions

Q. How can electrochemical synthesis of this compound be optimized to minimize energy consumption and by-products?

Key variables include:

- Cathode material : Lead or copper cathodes enhance hydrodechlorination efficiency .

- Solvent system : Weak acids (e.g., HCOOH) improve proton availability for hydrogenation.

- Temperature : Moderate temperatures (25–40°C) balance reaction rate and selectivity.

Experimental design : Use a factorial approach to test solvent-cathode combinations, monitoring Faradaic efficiency and product distribution .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

- Charge distribution: The electron-withdrawing chloro group activates the pyridine ring at specific positions.

- Transition states: Simulate pathways for reactions with amines or alkoxides .

Validation : Compare computed activation energies with experimental kinetic data to refine models.

Q. How can researchers resolve contradictions in reported yields for phthalyl chloride-based syntheses?

Discrepancies arise from:

- Isomer separation : Incomplete removal of 2-chloro-3-methylpyridine (16% by-product) skews yield calculations .

- Reagent purity : Trace moisture in triethylamine or dichloromethane reduces phthalyl chloride reactivity.

Resolution strategy :

- Use column chromatography (silica gel, hexane/EtOAc) for isomer separation.

- Report yields with detailed purity data (e.g., GC area%) to enable cross-study comparisons .

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?

- Waste management : Segregate chlorinated by-products and collaborate with certified waste treatment facilities .

- Green chemistry : Explore catalytic methods (e.g., photoredox catalysis) to reduce chlorine usage .

Q. Methodological Guidance for Data Analysis

Q. How should researchers design experiments to evaluate the bioactivity of this compound derivatives?

- Derivatization : Introduce functional groups (e.g., -OH, -NH₂) at the 5-methyl or 2-chloro positions for structure-activity relationship (SAR) studies .

- Assays : Use in vitro enzymatic or cellular models (e.g., acetylcholinesterase inhibition for pesticide derivatives) .

Q. What statistical approaches are suitable for analyzing contradictory data in synthesis optimization studies?

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, solvent ratio).

- Principal Component Analysis (PCA) : Identify dominant factors affecting yield or selectivity .

属性

IUPAC Name |

2-chloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLYOURCUVQYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342396 | |

| Record name | 2-Chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-64-4 | |

| Record name | 2-Chloro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-3-picoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。